6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

Medicinal chemistry Drug metabolism Pharmacokinetics

Medicinal chemists frequently encounter tautomeric mixtures and unpredictable reactivity in indazole building blocks, delaying hit-to-lead optimization. This compound resolves that issue as a structurally locked, single-species indazole. Key advantages: (1) N1-methyl group eliminates tautomeric equilibrium, ensuring one molecular entity with consistent physicochemical properties; (2) C6-bromo enables robust Suzuki-Miyaura library synthesis for IP-diversified kinase programs; (3) 3-cyclopropyl group modulates lipophilicity and reduces planarity for CNS-targeted inhibitor design. Supplied with full analytical characterization for reliable procurement.

Molecular Formula C11H11BrN2
Molecular Weight 251.127
CAS No. 1311197-86-0
Cat. No. B595298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-cyclopropyl-1-methyl-1H-indazole
CAS1311197-86-0
Molecular FormulaC11H11BrN2
Molecular Weight251.127
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)C(=N1)C3CC3
InChIInChI=1S/C11H11BrN2/c1-14-10-6-8(12)4-5-9(10)11(13-14)7-2-3-7/h4-7H,2-3H2,1H3
InChIKeyAOHMWGQFUZQXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-cyclopropyl-1-methyl-1H-indazole (CAS 1311197-86-0): A Structurally Differentiated Indazole Building Block for Kinase-Focused Medicinal Chemistry


6-Bromo-3-cyclopropyl-1-methyl-1H-indazole (CAS 1311197-86-0, molecular weight 251.12, C₁₁H₁₁BrN₂) is a heterocyclic compound belonging to the indazole family, specifically a 1-methyl-3-cyclopropyl-6-bromo-substituted indazole [1]. This compound is characterized by three key structural features: (1) a bromine atom at the 6-position providing a reactive handle for palladium-catalyzed cross-coupling reactions; (2) a cyclopropyl group at the 3-position that introduces steric constraint and modulates lipophilicity; and (3) an N1-methyl group that blocks tautomerization and prevents hydrogen-bond donation at this position . Indazole derivatives constitute a privileged scaffold in kinase inhibitor development, with over 40 FDA-approved kinase inhibitors containing heteroaromatic cores structurally related to indazole systems [2]. The specific substitution pattern of this compound positions it as a versatile intermediate for generating diverse compound libraries via Suzuki-Miyaura coupling at the C6 position while retaining the pharmacophoric 3-cyclopropyl-1-methyl-indazole core .

Why 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole (CAS 1311197-86-0) Cannot Be Replaced by Unsubstituted or Regioisomeric Indazole Analogs


Generic substitution of 6-bromo-3-cyclopropyl-1-methyl-1H-indazole with alternative indazole building blocks fails due to three interdependent structural determinants that govern both synthetic utility and downstream biological properties. First, the 6-bromo substituent provides a unique C6 electrophilic center for cross-coupling that is absent in the 5-bromo (CAS 1311197-79-1) and 7-bromo (CAS unavailable) regioisomers, with each substitution position producing distinct vectors for fragment elaboration and differential kinase selectivity profiles . Second, the N1-methyl group eliminates the tautomeric equilibrium present in N1-H indazole analogs (such as 6-bromo-3-cyclopropyl-1H-indazole, CAS 1311197-90-6), thereby enforcing a single molecular species with predictable physicochemical properties and eliminating an additional hydrogen-bond donor that would otherwise alter target engagement and membrane permeability [1]. Third, the 3-cyclopropyl group introduces both steric bulk and electronic effects that cannot be replicated by smaller alkyl substituents (e.g., methyl or ethyl), as demonstrated by structure-activity relationship studies showing that cyclopropyl substitution reduces planarity and modifies π-stacking interactions in kinase ATP-binding pockets [2].

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole (CAS 1311197-86-0): Quantitative Differentiation Evidence for Scientific Procurement Decisions


N1-Methylation Confers Metabolic Stability Advantage Versus N1-H Indazole Analogs

The N1-methyl group in 6-bromo-3-cyclopropyl-1-methyl-1H-indazole provides a documented metabolic stability advantage over the corresponding N1-H indazole analog (6-bromo-3-cyclopropyl-1H-indazole, CAS 1311197-90-6). Indazole is recognized as a bioisostere of phenol that is inherently more lipophilic and less prone to phase I and II metabolism; N1-methylation further reduces susceptibility to oxidative metabolism by eliminating the N-H moiety that serves as a site for N-glucuronidation and N-oxidation pathways [1]. This structural modification reduces metabolic clearance and extends in vivo half-life, a well-established principle in kinase inhibitor optimization where N-methyl indazoles consistently demonstrate superior pharmacokinetic profiles compared to their N-H counterparts [2].

Medicinal chemistry Drug metabolism Pharmacokinetics Indazole bioisosterism

6-Bromo Substitution Enables Unique C6 Vector Elaboration Not Accessible from 5-Bromo or 7-Bromo Regioisomers

The 6-bromo substituent in this compound provides a unique C6 electrophilic center for Suzuki-Miyaura coupling that is structurally distinct from the C5 position of the 5-bromo regioisomer (5-bromo-3-cyclopropyl-1-methyl-1H-indazole, CAS 1311197-79-1) and the C7 position of 7-bromo analogs . In kinase inhibitor design, the vector of substitution from the indazole core critically determines binding orientation within the ATP pocket. Acylaminoindazole SAR studies have demonstrated that 6-substituted indazole derivatives exhibit differential kinase selectivity profiles compared to 5-substituted analogs when evaluated at 1 μM in DiscoverX KINOMEscan panels, with percent-of-control (PoC) values varying by >50% between regioisomers for kinases including CDKL2 and AAK1 [1]. The 6-bromo position provides a distinct exit vector that allows exploration of chemical space inaccessible to the 5-bromo analog, which is commercially available but offers a different trajectory for fragment growth .

Parallel synthesis Cross-coupling Kinase inhibitor Fragment-based drug discovery

Cyclopropyl Group Modulates Lipophilicity and Conformational Constraint Relative to Methyl-Substituted Analogs

The 3-cyclopropyl substituent in 6-bromo-3-cyclopropyl-1-methyl-1H-indazole introduces both steric constraint and electronic effects distinct from smaller alkyl substituents such as methyl or ethyl groups. SAR studies on brain-penetrant JNK3 inhibitors utilizing an indazole scaffold have demonstrated that 3-cyclopropyl substitution reduces molecular planarity compared to unsubstituted analogs, thereby modulating π-stacking interactions within the ATP-binding pocket [1]. The cyclopropyl group occupies a smaller steric footprint than phenyl or isopropyl groups while providing greater conformational restriction than methyl. In DNA intercalation studies with indazole derivatives, introduction of a cyclopropyl group reduced planarity and eliminated mutagenicity in the TA1537 Ames assay strain, whereas the unsubstituted analog retained intercalation potential [2]. This structure-activity relationship (SAR) evidence supports the functional relevance of cyclopropyl substitution for both target engagement and off-target liability reduction.

Lipophilicity Physicochemical property CNS drug design Conformational restriction

6-Bromo Position Demonstrates High Reactivity in Suzuki-Miyaura Coupling for Library Synthesis

The 6-bromo substituent in this compound serves as an effective electrophilic partner for Suzuki-Miyaura cross-coupling reactions with aryl-, heteroaryl-, and vinylboronic acids. While the 5-bromo regioisomer (CAS 1311197-79-1) and 7-bromo analogs also participate in cross-coupling, the 6-position vector produces structurally distinct products. The bromine atom at C6 has been validated in palladium-catalyzed coupling reactions as part of sp³-enriched compound library synthesis programs, with indazole bromides demonstrating compatibility with cyclopropylboronic acid derivatives under standard Suzuki-Miyaura conditions [1]. Systematic evaluation of (het)aryl bromide coupling partners with cyclopropylboronic derivatives has shown that N-heterocyclic bromides including indazoles undergo reaction in moderate to good yields with stereoretention of the cyclopropyl configuration [2].

Suzuki coupling Parallel synthesis C-C bond formation Compound library

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole (CAS 1311197-86-0): Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization Programs Requiring Defined C6 Vector Elaboration

This compound is optimal for medicinal chemistry teams developing kinase inhibitors where the 3-cyclopropyl-1-methyl-indazole core has been identified as a privileged scaffold. The 6-bromo position enables Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl groups at the C6 vector, a substitution pattern distinct from commercially available 5-bromo analogs (CAS 1311197-79-1). This regioisomeric differentiation supports intellectual property diversification and SAR expansion along an alternative trajectory .

Parallel Synthesis of sp³-Enriched Indazole Libraries

The 6-bromo substituent provides a validated coupling partner for high-throughput Suzuki-Miyaura library synthesis. When combined with cyclopropylboronic acids or diverse (het)arylboronic acids under standard Pd-catalyzed conditions, this compound enables efficient generation of C6-diversified indazole libraries with retention of the pharmacophoric 3-cyclopropyl-1-methyl core [1]. This application leverages the documented coupling compatibility of N-heterocyclic bromides with organoboron reagents.

CNS-Targeted Drug Discovery Requiring Reduced Planarity and Metabolic Stability

For programs targeting CNS kinases such as JNK3, the 3-cyclopropyl substitution reduces molecular planarity relative to unsubstituted analogs while the N1-methyl group eliminates metabolic N-H conjugation pathways. This combination supports brain penetration through balanced lipophilicity while mitigating DNA intercalation liability—a validated approach demonstrated in brain-penetrant JNK3 inhibitor development [2].

Building Block for Fragment-Based Drug Discovery (FBDD) and PROTAC Design

As a functionalized indazole scaffold with orthogonal reactive handles (C6-bromo for cross-coupling; C3-cyclopropyl as pharmacophoric anchor), this compound serves as an advanced intermediate for fragment elaboration and PROTAC linker attachment. The N1-methyl group ensures a single tautomeric species, simplifying analytical characterization and biological interpretation during hit-to-lead optimization.

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